Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate
CAS No.: 1152517-69-5
Cat. No.: VC8051937
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1152517-69-5 |
|---|---|
| Molecular Formula | C12H13N3O2 |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | methyl 4-[(4-aminopyrazol-1-yl)methyl]benzoate |
| Standard InChI | InChI=1S/C12H13N3O2/c1-17-12(16)10-4-2-9(3-5-10)7-15-8-11(13)6-14-15/h2-6,8H,7,13H2,1H3 |
| Standard InChI Key | JKIBIWKEPAIIMR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted at the 1-position with a methylene-linked benzoate ester and at the 4-position with an amino group. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, contributes to its electron-rich character, enabling participation in coordination chemistry and hydrogen bonding. The benzoate ester group enhances lipophilicity, influencing solubility and interaction with biological membranes.
Key structural identifiers include:
-
IUPAC Name: Methyl 4-[(4-aminopyrazol-1-yl)methyl]benzoate
-
SMILES: COC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)N
-
InChIKey: JKIBIWKEPAIIMR-UHFFFAOYSA-N
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 231.25 g/mol |
| Molecular Formula | |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
| Stability | Stable under inert conditions; hydrolyzes under strong acidic/basic conditions |
The amino group on the pyrazole ring enhances nucleophilicity, facilitating reactions with electrophiles, while the ester group is susceptible to hydrolysis, offering a site for further functionalization . Spectroscopic characterization (e.g., NMR) confirms the structure, with distinct signals for the pyrazole protons (δ 6.31 ppm), methylene bridge (δ 5.38 ppm), and ester methyl group (δ 3.90 ppm) .
Synthesis and Preparation
Synthetic Routes
The most efficient synthesis involves a nucleophilic substitution reaction between pyrazole derivatives and methyl 4-(bromomethyl)benzoate. A representative procedure is outlined below:
Reagents:
-
Pyrazole (743 mg)
-
Sodium hydride (NaH, 480 mg, 60% dispersion in oil)
-
Methyl 4-(bromomethyl)benzoate (2.50 g)
-
Dimethylformamide (DMF, 10 mL)
Procedure:
-
Under nitrogen, pyrazole is dissolved in DMF and cooled to 0°C.
-
NaH is added to generate the pyrazolide anion, stirred for 1 hour.
-
Methyl 4-(bromomethyl)benzoate is introduced, and the mixture reacts at room temperature for 2 hours.
-
Work-up with ice water and extraction with ethyl acetate/toluene yields the crude product.
-
Purification via silica gel chromatography (hexane/ethyl acetate) affords the target compound in 92% yield .
Optimization Strategies
-
Phase Transfer Catalysts: Improve reaction rates by enhancing anion nucleophilicity.
-
Solvent Selection: Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates.
-
Temperature Control: Mild conditions prevent ester hydrolysis or pyrazole decomposition .
Research Findings and Applications
Coordination Chemistry
The amino and pyrazole nitrogen atoms serve as donor sites for metal coordination. Complexes with transition metals (e.g., Cu(II), Zn(II)) exhibit enhanced catalytic activity in oxidation reactions and antimicrobial properties. For example, copper complexes of analogous pyrazole derivatives demonstrate efficacy in Suzuki-Miyaura cross-coupling reactions, suggesting potential for methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate in heterogeneous catalysis .
Materials Science
Incorporating this compound into polymers or metal-organic frameworks (MOFs) could leverage its rigid aromatic core and functional groups for gas storage or sensing applications. Its ability to form hydrogen bonds may enhance material stability in hydrophilic environments .
Future Directions
Biological Screening
-
Antimicrobial Assays: Test against Gram-positive/negative bacteria and fungi.
-
Kinase Profiling: Evaluate inhibition of tyrosine kinases implicated in cancer.
Synthetic Modifications
-
Ester Hydrolysis: Generate the free carboxylic acid for enhanced water solubility.
-
Cross-Coupling Reactions: Introduce aryl/heteroaryl groups via Buchwald-Hartwig amination.
Advanced Materials
-
MOF Synthesis: Explore coordination with lanthanides for luminescent materials.
-
Polymer Functionalization: Incorporate into polyesters for biodegradable plastics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume